1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine
Overview
Description
“1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine” is a chemical compound . It has been studied for its potential as a small molecule oxytocin receptor partial agonist .
Synthesis Analysis
The synthesis of the “this compound” head group was carried out as per a specific method, and amide derivatives were produced from carboxylic acid starting material proceeding via acid chloride .Scientific Research Applications
Antitumor Agents
- 1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine derivatives have been explored as potential antitumor agents. The synthesis of these compounds, including 1,2,3,4-tetrahydropyrazolo[4,3-c][1]benzazepin-1-ones and their derivatives, suggests their potential application in cancer treatment (Palazzino et al., 1989).
Drug Discovery Scaffolds
- Novel tricyclic scaffolds incorporating this compound have been designed for drug discovery. These scaffolds involve the fusion of substituted pyranose rings with diazepine structures, indicating their potential utility in the development of new pharmaceutical compounds (Abrous et al., 2001).
Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones
- A general approach for synthesizing N-heterocycle-fused tetrahydro-1,4-diazepinones has been developed, illustrating the versatility of this compound in creating various heterocyclic compounds, which could have wide-ranging applications in medicinal chemistry (Dzedulionytė et al., 2022).
Antimicrobial Activity
- Derivatives of this compound have been tested for antimicrobial activity, suggesting their potential use in developing new antimicrobial drugs (Yanborisov et al., 1994).
Synthesis Methods and Structural Modifications
- The compound's role in the synthesis and chemical transformations of azolo[1,4]diazepines has been studied, noting its importance in designing pharmacologically potential compounds. The synthesis methods and functionalization of this compound have been detailed, underscoring its significance in drug development (Kemskii et al., 2017).
Mechanism of Action
Target of Action
The primary target of 1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine is the oxytocin receptor (OTR) . The OTR is a class of G-protein-coupled receptors that oxytocin binds to exert its effects. It plays a crucial role in social bonding, sexual reproduction, childbirth, and the period after childbirth .
Mode of Action
this compound acts as a partial agonist at the OTR . This compound has been found to have selectivity for the OTR over the structurally-related vasopressin 1a receptor (V1aR) .
Biochemical Pathways
Upon binding to the OTR, this compound triggers a cascade of intracellular events. These events include the activation of phospholipase C, which subsequently leads to the release of calcium ions and the activation of protein kinase C . This cascade ultimately results in various physiological responses, such as uterine contraction during childbirth and milk ejection during lactation .
Pharmacokinetics
It is known that the compound’s efficacy at the otr can be influenced by its potency, which can be affected by various substitutions on the amide portion of the molecule .
Result of Action
As a partial agonist of the OTR, this compound can improve social symptoms in neurodevelopmental and psychiatric conditions that manifest asocial phenotypes, such as autism spectrum disorder and social anxiety disorder .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability
Future Directions
Biochemical Analysis
Biochemical Properties
1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with oxytocin receptors, acting as a partial agonist . This interaction is crucial for modulating social behaviors and has potential therapeutic applications in neurodevelopmental and psychiatric conditions .
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with oxytocin receptors can improve social symptoms in conditions like autism spectrum disorder and social anxiety disorder . Additionally, it may affect intracellular signaling cascades, leading to changes in gene expression and metabolic activities.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with specific biomolecules. It acts as a partial agonist at oxytocin receptors, influencing their activity and downstream signaling pathways . This compound can also modulate the activity of other receptors and enzymes, leading to changes in cellular functions and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage-response relationship is crucial for determining its safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic balance within cells and tissues, highlighting the importance of studying its metabolic pathways in detail.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. It may interact with specific transporters or binding proteins, affecting its localization and accumulation . Understanding these processes is essential for determining its bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Studying its subcellular localization provides insights into its mechanisms of action and potential therapeutic applications.
Properties
IUPAC Name |
1-methyl-5,10-dihydro-4H-pyrazolo[4,3-c][1,5]benzodiazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-15-11-8(7-13-15)6-12-9-4-2-3-5-10(9)14-11/h2-5,7,12,14H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHHFPJGDOWLGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNC3=CC=CC=C3N2)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630233 | |
Record name | 1-Methyl-1,2,4,5-tetrahydropyrazolo[3,4-b][1,5]benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479234-83-8 | |
Record name | 1-Methyl-1,2,4,5-tetrahydropyrazolo[3,4-b][1,5]benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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